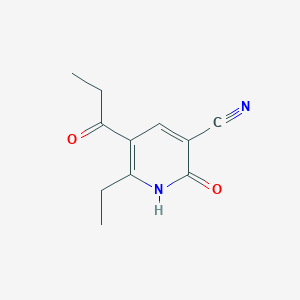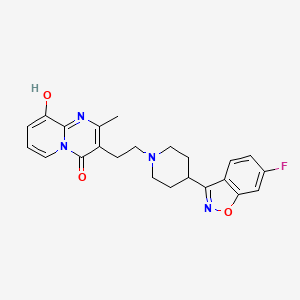
6,7,8,9 Dehydro Paliperidone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6,7,8,9 Dehydro Paliperidone Hydrochloride is a member of the class of pyridopyrimidines. It is known for its significant pharmacological properties and is commonly referred to as Paliperidone . This compound is widely used in the treatment of schizophrenia and schizoaffective disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves multiple steps. One common method includes the reaction of 6-fluoro-1,2-benzoxazole with 1-piperidyl ethyl chloride under basic conditions to form an intermediate . This intermediate is then reacted with 9-hydroxy-2-methyl-pyrido[1,2-a]pyrimidin-4-one under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
6,7,8,9 Dehydro Paliperidone Hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl and benzoxazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
6,7,8,9 Dehydro Paliperidone Hydrochloride: has several scientific research applications:
作用机制
The mechanism of action of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in reducing the symptoms of schizophrenia by balancing the levels of dopamine and serotonin in the brain .
相似化合物的比较
Similar Compounds
Risperidone: Another antipsychotic with a similar structure but different pharmacokinetic properties.
Olanzapine: Shares some pharmacological effects but has a different chemical structure and side effect profile.
Quetiapine: Also used in the treatment of psychiatric disorders but with a distinct mechanism of action.
Uniqueness
6,7,8,9 Dehydro Paliperidone Hydrochloride: is unique due to its specific receptor binding profile and its efficacy in treating both positive and negative symptoms of schizophrenia . Its extended-release formulation provides a longer duration of action, improving patient compliance .
属性
分子式 |
C23H23FN4O3 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H23FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h2-5,9,13,15,29H,6-8,10-12H2,1H3 |
InChI 键 |
MLGMRYPFEBQSBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
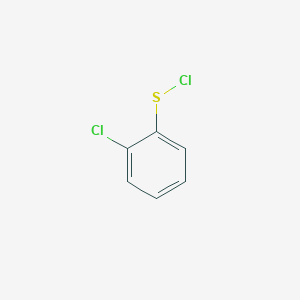
![Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci)](/img/structure/B8646690.png)
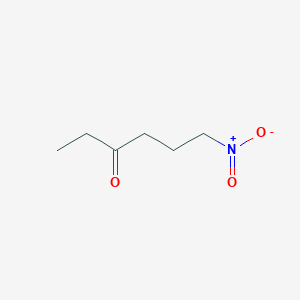

![Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate](/img/structure/B8646701.png)
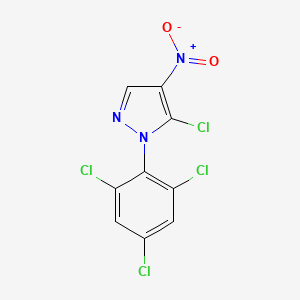
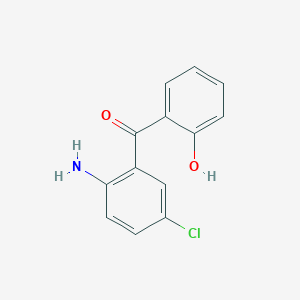
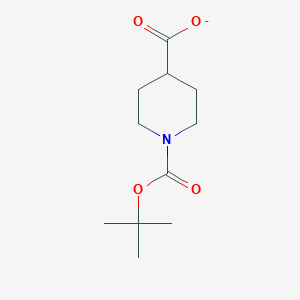

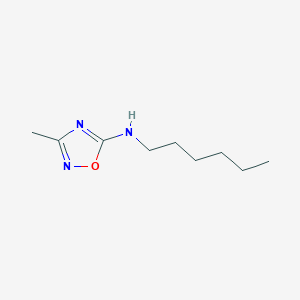
![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)
